molecular formula C21H25BrN4 B14864116 N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide

N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide

Cat. No.: B14864116
M. Wt: 413.4 g/mol
InChI Key: AZUADNRVQGHSPT-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide typically involves multi-step organic reactions. The process may start with the formation of the quinoline core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including reaction monitoring, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain atoms or groups with others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrochloride
  • N-(2-(Morpholin-4-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide

Uniqueness

N-(2-(Piperidin-1-yl)ethyl)-2-(pyridin-3-yl)quinolin-4-amine hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H25BrN4

Molecular Weight

413.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-2-pyridin-3-ylquinolin-4-amine;hydrobromide

InChI

InChI=1S/C21H24N4.BrH/c1-4-12-25(13-5-1)14-11-23-21-15-20(17-7-6-10-22-16-17)24-19-9-3-2-8-18(19)21;/h2-3,6-10,15-16H,1,4-5,11-14H2,(H,23,24);1H

InChI Key

AZUADNRVQGHSPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4.Br

Origin of Product

United States

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